1,3,7-Trihydroxy-2,4-diisoprenylxanthone
Description
Contextualization of Xanthones in Natural Product Chemistry
Xanthones, characterized by a dibenzo-γ-pyrone scaffold, are a prominent class of polyphenolic compounds found in a variety of higher plants, fungi, and lichens. acs.org Their structural diversity, arising from different oxygenation patterns and the presence of various substituents such as prenyl, geranyl, and methoxy (B1213986) groups, has made them a subject of intense scientific scrutiny. researchgate.netresearchgate.net The Cratoxylum genus, belonging to the family Hypericaceae, is a particularly rich source of these compounds, exhibiting a wide array of xanthone (B1684191) derivatives. researchgate.net These natural products are of significant interest due to their well-documented pharmacological properties, which include antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities. researchgate.netresearchgate.net
Historical Discoveries and Early Characterization of 1,3,7-Trihydroxy-2,4-diisoprenylxanthone
The specific compound, this compound, was isolated and identified from the stems of Cratoxylum cochinchinense collected in Vietnam. Its discovery was detailed in a 2011 publication in the Journal of Natural Products by a team of researchers. acs.orgnih.gov The structural elucidation of this di-isoprenylated xanthone was accomplished through comprehensive spectroscopic analysis. acs.orgnih.govresearchgate.net This included techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are standard methods for the characterization of novel natural products. acs.org
Rationale for Advanced Academic Research on this compound
The primary driver for advanced academic research into this compound stems from its significant biological activity. Notably, this compound has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. acs.orgnih.govresearchgate.net NF-κB is a crucial protein complex that regulates the transcription of genes involved in inflammation, immune responses, and cell survival. Its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer. The ability of this compound to inhibit NF-κB with a high degree of potency makes it a valuable lead compound for the development of new therapeutic agents. acs.orgnih.gov
Overview of Major Research Paradigms and Challenges for Isoprenylated Xanthones
The study of isoprenylated xanthones, such as this compound, presents a unique set of research paradigms and challenges.
Research Paradigms:
Biosynthetic Studies: A major area of research focuses on understanding the biosynthetic pathways of these complex molecules in plants. mdpi.comfrontiersin.orgnih.gov This involves identifying the enzymes and genetic pathways responsible for the formation of the xanthone core and the subsequent isoprenylation steps. frontiersin.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies: Researchers are actively investigating how the specific arrangement of hydroxyl and isoprenyl groups on the xanthone scaffold influences its biological activity. This knowledge is crucial for the rational design of more potent and selective analogues. nih.gov
Total Synthesis: The chemical synthesis of complex natural products like isoprenylated xanthones is a significant endeavor that allows for the confirmation of their structure and provides a means to produce larger quantities for biological testing. researchgate.net
Challenges:
Isolation and Purification: Isoprenylated xanthones often occur in complex mixtures in their natural sources, making their isolation and purification a challenging and labor-intensive process. researchgate.net
Synthetic Complexity: The chemical synthesis of these compounds is often hampered by challenges in achieving regioselectivity during the introduction of isoprenyl groups onto the xanthone core. researchgate.net
Low Natural Abundance: The concentration of specific xanthones in plant materials can be very low, limiting the amount of compound that can be obtained from natural sources for extensive research. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H24O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1,3,7-trihydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O5/c1-12(2)5-8-15-20(25)16(9-6-13(3)4)23-19(21(15)26)22(27)17-11-14(24)7-10-18(17)28-23/h5-7,10-11,24-26H,8-9H2,1-4H3 |
InChI Key |
CBJCQKZZWUEEQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)CC=C(C)C)O)C |
Origin of Product |
United States |
Natural Occurrence and Advanced Phytochemical Isolation of 1,3,7 Trihydroxy 2,4 Diisoprenylxanthone
Botanical and Microbial Sources of 1,3,7-Trihydroxy-2,4-diisoprenylxanthone
This xanthone (B1684191) derivative has been identified and isolated from a select group of tropical plants. The primary botanical sources belong to the Clusiaceae (Guttiferae) family, a well-documented reservoir of xanthone compounds. nih.govresearchgate.net
Occurrence in Cratoxylum cochinchinense and Related Species
Cratoxylum cochinchinense, a plant species within the Hypericaceae family (closely related to Clusiaceae), is a significant natural source of this compound. ebi.ac.uk Phytochemical investigations have successfully isolated this specific compound from the stems of the plant. ebi.ac.uk The genus Cratoxylum is recognized for its rich diversity of xanthones, which are believed to contribute to the plant's traditional medicinal uses. mdpi.com Studies on various parts of C. cochinchinense have yielded a wide array of xanthones and other bioactive compounds, establishing it as a key species for the research and isolation of these molecules. mdpi.com
Presence in Garcinia Species (e.g., G. dioica, G. mangostana)
The genus Garcinia, which includes the well-known mangosteen (Garcinia mangostana), is arguably the most prolific source of xanthones in the plant kingdom, with around 90 different xanthones identified from G. mangostana alone. researchgate.netnih.gov These compounds are found in various parts of the fruit and tree, including the pericarp, heartwood, bark, and leaves. nih.gov
While the Garcinia genus is a rich source of xanthone diversity, the specific compound this compound has not been prominently reported in the reviewed literature for this genus. However, the isolation of close structural isomers is common. For instance, 1,3,7-trihydroxy-2,8-di-(3-methylbut-2-enyl)xanthone , an isomer where one of the isoprenyl groups is at position 8 instead of position 4, has been isolated from the fruits of Garcinia mangostana. nih.gov The prevalence of such closely related structures underscores the phytochemical potential of the Garcinia genus as a source for a wide variety of di-prenylated xanthones.
Isolation from Chrysochlamys tenuis
Chrysochlamys tenuis, a plant belonging to the Clusiaceae family, has been identified as another botanical source of this compound. researchgate.net A phytochemical study involving the methanol (B129727)–ethyl acetate (B1210297) extract of the fresh and mature leaves of Chrysochlamys tenuis led to the isolation of this compound alongside four other known and new prenylated xanthones. researchgate.net
Chemodiversity Across Plant Organs (e.g., stems, bark, roots, leaves)
The distribution of this compound and its isomers varies across different organs of the source plants, reflecting the specialized biosynthesis and accumulation of secondary metabolites. The compound itself has been specifically isolated from the stems of Cratoxylum cochinchinense and the leaves of Chrysochlamys tenuis. ebi.ac.ukresearchgate.net In the Garcinia genus, while the 2,4-diisoprenyl isomer is not documented, related xanthones are abundant in the fruit pericarp , heartwood , bark , and leaves . nih.gov This distribution highlights the importance of selecting specific plant parts for targeted isolation.
Table 1: Occurrence of this compound and Related Isomers in Plant Sources
| Compound | Plant Species | Plant Organ | Reference |
|---|---|---|---|
| This compound | Cratoxylum cochinchinense | Stem | ebi.ac.uk |
| This compound | Chrysochlamys tenuis | Leaves | researchgate.net |
| 1,3,7-trihydroxy-2,8-di-(3-methylbut-2-enyl)xanthone (Isomer) | Garcinia mangostana | Fruit | nih.gov |
| Various other xanthones (e.g., α-mangostin, γ-mangostin) | Garcinia mangostana | Pericarp, Heartwood, Bark, Leaves | researchgate.netnih.gov |
State-of-the-Art Extraction Methodologies
The isolation of this compound from its natural sources relies on effective extraction techniques that can efficiently separate these lipophilic compounds from the complex plant matrix.
Solvent-Based Extraction Optimization
Solvent extraction is the foundational method for obtaining xanthones from plant materials. The choice of solvent is critical, as xanthones exhibit varying solubility depending on their specific structure and the polarity of the solvent. Common solvents used for xanthone extraction include ethanol (B145695), methanol, acetone (B3395972), and ethyl acetate.
Studies on Garcinia mangostana pericarp have shown that different solvents yield significantly different amounts of total xanthones. Ethanol and acetone have been reported to be particularly effective. For example, one study found that acetone extraction for 48 hours yielded the highest total xanthone content, while ethanol extraction for 24 hours produced the highest antioxidant yield. The extraction process is typically followed by chromatographic techniques such as column chromatography and semi-preparative HPLC to isolate and purify individual compounds like this compound.
Optimization of extraction parameters is crucial for maximizing the yield of target compounds. Methodologies like Response Surface Methodology (RSM) are employed to systematically study the effects of variables such as solvent concentration, extraction temperature, and extraction time. For instance, an RSM study on Cratoxylum formosum leaves determined that optimal phenolic yield was achieved with 38.83% v/v ethanol at 59.76 °C for 5.50 hours. Another study on Garcinia indica optimized ultrasonic-assisted extraction and found that an extraction time of 35 minutes was effective. nih.gov These advanced methodologies allow for the development of efficient and standardized extraction protocols for obtaining high-purity xanthones.
Table 2: Examples of Solvent-Based Extraction Parameters for Phytochemicals from Cratoxylum and Garcinia Species
| Plant Species | Extraction Method | Solvent | Temperature | Time | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Garcinia mangostana (Pericarp) | Maceration | Acetone | Not Specified | 48 h | Highest total xanthone yield. | |
| Garcinia mangostana (Pericarp) | Maceration | Ethanol | Not Specified | 24 h | Best antioxidant yield. | |
| Cratoxylum formosum (Leaves) | RSM Optimized | 38.83% Ethanol | 59.76 °C | 5.50 h | Optimized for total phenolics and antioxidant activity. | |
| Garcinia indica | Ultrasonic Assisted | Not Specified | Not Specified | 35 min | Optimized for anthocyanin recovery. | nih.gov |
| Cratoxylum cochinchinense (Stems/Leaves) | Successive Extraction | 85% Ethanol, then Petroleum Ether, then Ethyl Acetate | Not Specified | Not Specified | Successful isolation of multiple new and known xanthones. | |
| Garcinia mangostana (Pericarp) | Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol as entrainer | 35-50 °C | Not Specified | Ethanol significantly improved the extraction yield of xanthones. |
Quantitative Determination of this compound in Complex Matrices
Accurate and precise quantitative analysis of this compound in plant extracts and complex matrices is essential for quality control and standardization purposes. High-Performance Liquid Chromatography coupled with a suitable detector is the most common technique for this purpose.
A validated HPLC-UV or a more sensitive and selective method like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be developed for the quantification of this specific xanthone. The development of such a method involves optimizing the chromatographic conditions to achieve good separation from other components in the extract and validating the method according to international guidelines, which includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). While specific quantitative methods for this compound are not extensively detailed in the public domain, the general methodologies for xanthone quantification provide a strong basis for the development of a specific assay. nih.gov
Table 3: Key Parameters for a Validated Quantitative HPLC Method
| Validation Parameter | Description |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
Biosynthetic Pathways and Enzymatic Mechanisms of 1,3,7 Trihydroxy 2,4 Diisoprenylxanthone
Proposed Polyketide Synthase (PKS) Pathways for Xanthone (B1684191) Core Formation
The formation of the characteristic tricyclic xanthone core (9H-xanthen-9-one) in plants is a hybrid process, drawing precursors from both the shikimate and the acetate (B1210297) (polyketide) pathways. nih.govuniroma1.it Unlike in fungi, where the core is derived entirely from polyketides, the plant pathway involves a crucial condensation step to form a benzophenone (B1666685) intermediate. nih.govuniroma1.itnih.gov
The process begins with precursors from primary metabolism. The shikimate pathway provides an aromatic starter unit, typically derived from L-phenylalanine. frontiersin.orgnih.gov This unit, often in the form of benzoyl-CoA, is the substrate for a type III polyketide synthase (PKS) known as benzophenone synthase (BPS). uniroma1.itnih.gov The BPS enzyme catalyzes the stepwise condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA, the latter serving as the extender units derived from the acetate pathway. uniroma1.itnih.gov This reaction yields 2,4,6-trihydroxybenzophenone (B1214741), a key intermediate in the biosynthesis of many xanthones. nih.gov
In some plant species, alternative starter units or pathways may be utilized, but the central mechanism involving a PKS-catalyzed condensation to form a benzophenone scaffold remains a conserved feature. frontiersin.orgnih.gov The assembly line nature of PKS enzymes, which iteratively add two-carbon units, is fundamental to building the initial carbon framework that will ultimately cyclize to form the xanthone structure. wikipedia.orgnih.gov
Table 1: Key Enzymes and Intermediates in Xanthone Core Formation
| Enzyme/Intermediate | Role in Pathway | Pathway Origin | References |
|---|---|---|---|
| L-phenylalanine | Primary precursor for the B-ring of the xanthone core. | Shikimate Pathway | frontiersin.orgnih.gov |
| Benzoyl-CoA | Aromatic starter unit for polyketide synthesis. | Shikimate Pathway | uniroma1.itnih.gov |
| Malonyl-CoA | Two-carbon extender units for the A-ring of the xanthone core. | Acetate Pathway | uniroma1.itnih.gov |
| Benzophenone Synthase (BPS) | Type III PKS; catalyzes the condensation of benzoyl-CoA and malonyl-CoA. | Polyketide Pathway | uniroma1.itnih.gov |
| 2,4,6-Trihydroxybenzophenone | Initial benzophenone product of the BPS reaction. | Mixed | nih.gov |
Isoprenylation Enzyme Systems and Regioselectivity
Following the formation of the xanthone core, tailoring enzymes introduce structural diversity. Prenylation, the attachment of isoprenoid-derived moieties, is a critical modification. 1,3,7-Trihydroxy-2,4-diisoprenylxanthone features two such additions at the C-2 and C-4 positions. These reactions are catalyzed by aromatic prenyltransferase (PT) enzymes, which utilize prenyl diphosphate (B83284) donors like dimethylallyl pyrophosphate (DMAPP). nih.gov
Plant prenyltransferases are often membrane-bound proteins that exhibit remarkable regioselectivity, meaning they attach the prenyl group to a specific position on the acceptor molecule. nih.govnih.gov While the specific enzymes responsible for the C-2 and C-4 diprenylation of 1,3,7-trihydroxyxanthone have not been definitively isolated, studies on related enzymes from the Hypericum genus and other plants have identified PTs that catalyze prenylation at various positions on the xanthone scaffold, including C-4 and C-8. nih.govresearchgate.net For instance, variants of xanthone 4-prenyltransferase (HpPT4px) from Hypericum perforatum have been shown to attach a prenyl group at the C-4 position of 1,3,7-trihydroxyxanthone. researchgate.net
The biosynthesis of the target compound likely involves two distinct, sequential prenylation steps catalyzed by one or more PTs with specific regioselectivity for the C-2 and C-4 positions of the 1,3,7-trihydroxyxanthone precursor. The presence of a hydroxyl group at an adjacent position often directs the C-prenylation event. The substrate flexibility of some plant flavonoid prenyltransferases has been demonstrated, suggesting a potential mechanism for the synthesis of diverse prenylated xanthones. nih.gov
Table 2: Examples of Characterized Plant Aromatic Prenyltransferases (PTs)
| Enzyme Name | Organism | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|
| HcPT | Hypericum calycinum | 1,3,6,7-Tetrahydroxyxanthone | 1,3,6,7-Tetrahydroxy-8-prenylxanthone | nih.gov |
| HpPT4px | Hypericum perforatum | 1,3,5-Trihydroxyxanthone (B1664532), 1,3,7-Trihydroxyxanthone | 4-Prenyl-1,3,5-trihydroxyxanthone, 4-Prenyl-1,3,7-trihydroxyxanthone | researchgate.net |
| MaLDT | Morus alba | 1,3,7-Trihydroxyxanthone | 2-Dimethylallyl-1,3,7-trihydroxyxanthone | nih.gov |
Hydroxylation and Cyclization Steps in this compound Biogenesis
The journey from the initial PKS product to the final xanthone core requires critical hydroxylation and cyclization steps. The intermediate 2,4,6-trihydroxybenzophenone undergoes hydroxylation at the 3'-position to form 2,3′,4,6-tetrahydroxybenzophenone. nih.gov This reaction is catalyzed by a specific cytochrome P450 monooxygenase (P450) known as benzophenone 3'-hydroxylase. nih.gov
This tetra-hydroxylated benzophenone is the pivotal precursor for the formation of the xanthone's central ring system. frontiersin.orgnih.gov The cyclization occurs via an intramolecular oxidative C-O phenol (B47542) coupling reaction. This reaction is regioselective and catalyzed by distinct P450 enzymes. To form the 1,3,7-trihydroxyxanthone scaffold, the cyclization must occur para to the 3'-hydroxyl group of the benzophenone. uniroma1.itresearchgate.net This specific reaction is catalyzed by the enzyme 1,3,7-trihydroxyxanthone synthase, a member of the CYP81AA family of cytochrome P450s (specifically CYP81AA1). uniroma1.itresearchgate.net The catalytic cycle of P450s involves the activation of molecular oxygen to form a highly reactive ferryl-oxo species that facilitates the oxidative coupling. researchgate.netnih.gov
Once the 1,3,7-trihydroxyxanthone core is formed, it becomes the substrate for the subsequent diprenylation as described in the previous section. frontiersin.org
Precursor Feeding Studies and Isotopic Labeling Approaches
The elucidation of complex biosynthetic pathways heavily relies on experimental techniques such as precursor feeding and isotopic labeling. nih.gov These methods involve supplying a cultured plant, cell culture, or microorganism with a potential precursor molecule that has been enriched with a stable isotope (e.g., ¹³C, ²H) or a radioisotope (e.g., ¹⁴C). nih.gov By tracking the incorporation of the label into the final natural product, researchers can definitively identify the building blocks and intermediates of the pathway.
For xanthone biosynthesis, feeding experiments using ¹³C-labeled acetate have confirmed the polyketide origin of the A-ring, while labeled L-phenylalanine has been shown to be incorporated into the B-ring. nih.gov Such studies were instrumental in establishing the hybrid shikimate/polyketide nature of the plant pathway. nih.govnih.gov While specific isotopic labeling studies for this compound are not extensively documented, the general principles derived from studies of other xanthones are applicable. Modern techniques combine stable isotope labeling with advanced mass spectrometry to analyze the entire metabolome, allowing for the connection of novel compounds to their biosynthetic gene clusters based on shared labeling patterns. nih.gov
Table 3: Common Precursors Used in Isotopic Labeling Studies of Xanthone Biosynthesis
| Precursor | Isotope Used | Pathway Investigated | Purpose |
|---|---|---|---|
| Acetate | ¹³C, ¹⁴C | Polyketide/Acetate Pathway | To confirm the origin of the A-ring and the polyketide chain elongation. |
| L-Phenylalanine | ¹³C, ²H, ¹⁵N | Shikimate Pathway | To confirm the origin of the B-ring and the aromatic starter unit. |
| Shikimic Acid | ¹³C, ¹⁴C | Shikimate Pathway | To trace the formation of the aromatic starter unit. |
Genetic Engineering of Xanthone Biosynthesis Pathways
The identification and characterization of the genes encoding the enzymes of the xanthone biosynthetic pathway—including PKS, P450s, and PTs—opens the door to metabolic engineering. nih.gov By transferring these biosynthetic genes into a heterologous host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), it is possible to reconstruct the pathway and produce specific xanthones in a controlled fermentation process. youtube.com This approach offers a sustainable and scalable alternative to extraction from plant sources. nih.govbu.edu
Genetic engineering strategies can involve:
Heterologous Expression: Cloning the entire set of genes for PKS, P450s, and the specific C-2 and C-4 prenyltransferases into a microbial host to produce the final compound. youtube.com
Pathway Optimization: Using tools like CRISPR interference (CRISPRi) to downregulate competing metabolic pathways in the host organism, thereby redirecting more metabolic flux towards the production of xanthone precursors like malonyl-CoA and DMAPP. nih.gov
Enzyme Engineering: Modifying the biosynthetic enzymes themselves through site-directed mutagenesis to alter their substrate specificity or regioselectivity, potentially creating novel xanthone derivatives.
Combinatorial Biosynthesis: Combining genes from different organisms to create new pathways. For example, a plant PKS and P450 could be combined with a fungal prenyltransferase to generate a novel hybrid compound.
These synthetic biology approaches not only provide a means for sustainable production but also serve as powerful tools to further investigate the function of biosynthetic enzymes and elucidate complex metabolic networks. mdpi.comdtu.dk
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,3,7-Trihydroxyxanthone |
| 2,4,6-Trihydroxybenzophenone |
| 2,3′,4,6-Tetrahydroxybenzophenone |
| 1,3,5-Trihydroxyxanthone |
| Benzoyl-CoA |
| Malonyl-CoA |
| L-phenylalanine |
| Dimethylallyl pyrophosphate (DMAPP) |
| 1,3,6,7-Tetrahydroxyxanthone |
| 1,3,6,7-Tetrahydroxy-8-prenylxanthone |
| 4-Prenyl-1,3,7-trihydroxyxanthone |
| 2-Dimethylallyl-1,3,7-trihydroxyxanthone |
| 8-Prenyl-1,3,6,7-tetrahydroxyxanthone |
| Shikimic Acid |
Chemical Synthesis, Semisynthesis, and Derivatization of 1,3,7 Trihydroxy 2,4 Diisoprenylxanthone
Total Synthesis Strategies for the Xanthone (B1684191) Scaffold
The total synthesis of the xanthone core, a dibenzo-γ-pyrone structure, is a foundational challenge in accessing compounds like 1,3,7-Trihydroxy-2,4-diisoprenylxanthone. researchgate.net Strategies have evolved from traditional condensation reactions to more versatile modern catalytic methods.
Cyclization Reactions and Precursor Modifications
The construction of the xanthone scaffold is primarily achieved through intramolecular cyclization of carefully designed precursors. Several classical and contemporary methods are prominent.
Via Benzophenone (B1666685) Intermediates : This is a traditional and widely used method where a 2,2'-dihydroxybenzophenone (B146640) is cyclized through a dehydration reaction to form the xanthone skeleton. mdpi.comresearchgate.net The necessary benzophenone precursor is often synthesized via a Fries rearrangement of a diaryl ester or through Friedel-Crafts acylation. The substitution pattern on the final xanthone is dictated by the functional groups present on the initial benzophenone.
Via Diphenyl Ether Intermediates : An alternative classical route involves the intramolecular electrophilic cycloacylation of a 2-aryloxybenzoic acid. mdpi.comresearchgate.net This method, often part of the Ullmann condensation pathway, provides a different strategic approach to the xanthone core. mdpi.com The reaction is typically promoted by strong acids or dehydrating agents.
Via Aryne Chemistry : A more modern approach involves the reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates. nih.gov This method proceeds through the generation of a benzyne (B1209423) intermediate, which couples with the benzoate (B1203000) in a tandem reaction involving intermolecular nucleophilic addition followed by an intramolecular electrophilic cyclization to yield the xanthone scaffold. nih.gov
Diels-Alder Cycloadditions : Xanthones can be synthesized through [4+2] cycloaddition reactions using precursors like 2-styrylchromones. researchgate.net This pericyclic reaction strategy offers an efficient route to the tricyclic system. researchgate.netmdpi.com
A summary of key cyclization strategies is presented below.
Table 1: Major Synthetic Strategies for the Xanthone Scaffold| Strategy | Key Precursor | Reaction Type | Notes |
|---|---|---|---|
| Benzophenone Route | 2,2'-Dihydroxybenzophenone | Intramolecular Dehydration | A common and traditional method. mdpi.comresearchgate.net |
| Diphenyl Ether Route | 2-Aryloxybenzoic Acid | Intramolecular Acylation | Often involves Ullmann condensation to form the precursor. mdpi.comresearchgate.net |
| Aryne Coupling | Silylaryl triflate and a benzoate | Nucleophilic Coupling / Cyclization | A modern, one-pot method under milder conditions. nih.gov |
| Diels-Alder Reaction | 2-Styrylchromone | [4+2] Cycloaddition | An efficient method based on pericyclic reactions. researchgate.netmdpi.com |
Regioselective Functionalization Techniques for Hydroxylation and Isoprenylation
Achieving the specific 1,3,7-trihydroxy-2,4-diisoprenyl substitution pattern requires precise control over the placement of functional groups (regioselectivity).
Hydroxylation: The placement of hydroxyl groups is typically established in the precursor molecules before the final cyclization to form the xanthone ring. For instance, in biosynthetic pathways, the regioselective oxidative coupling of specific benzophenone intermediates, like maclurin, leads to the formation of either 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone cores, setting the foundational hydroxylation pattern. nih.govnih.gov Synthetic strategies mimic this by choosing appropriately substituted phenols and benzoic acid derivatives as starting materials.
Isoprenylation (Prenylation): The introduction of isoprenyl (or prenyl) groups onto the xanthone scaffold is a critical step. This is generally achieved via electrophilic substitution, where the electron-rich hydroxylated xanthone ring attacks a prenyl source, such as prenyl bromide, in the presence of a base. The regioselectivity of this alkylation can be challenging to control, as multiple positions on the xanthone ring are activated. However, the inherent reactivity of the scaffold often directs prenylation to specific sites. In the case of a 1,3,7-trihydroxyxanthone, the positions ortho and para to the activating hydroxyl groups are the most likely sites for isoprenylation. The steric and electronic environment dictates whether substitution occurs at C2, C4, C5, or C8.
Semisynthetic Routes to this compound Analogs
Semisynthesis, which involves the chemical modification of readily available natural products, is a powerful strategy for producing analogs of complex molecules.
Modification of Naturally Occurring Precursors (e.g., α-mangostin, cochinchinone A)
Nature provides a rich source of complex xanthones that serve as excellent starting materials for chemical modification. α-Mangostin, the principal xanthone from the mangosteen fruit, and cochinchinone A are prominent examples. ebi.ac.ukmdpi.com These molecules already possess the core xanthone structure and a degree of functionalization, significantly reducing the number of steps required to generate novel analogs. ebi.ac.uknih.gov For instance, α-mangostin features a 1,3,6,7-tetrahydroxy-2,8-diisoprenyl pattern, which is structurally related to the target compound. Researchers have used both α-mangostin and cochinchinone A as scaffolds to synthesize new prenylated xanthone derivatives. ebi.ac.uk
Introduction of Diverse Chemical Moieties (e.g., acetylation, methylation, benzoylation)
Simple chemical transformations of the hydroxyl groups on natural xanthones can yield a wide array of derivatives with potentially altered properties. These modifications are typically straightforward to perform in the lab.
Acetylation : Hydroxyl groups are converted to acetate (B1210297) esters using reagents like acetic anhydride.
Methylation : Phenolic hydroxyls are converted to methoxy (B1213986) ethers using methylating agents such as methyl iodide or dimethyl sulfate.
Benzoylation : Hydroxyl groups are transformed into benzoate esters using benzoyl chloride.
A study involving the modification of α-mangostin and cochinchinone A demonstrated the use of these techniques to create a series of new and known derivatives. ebi.ac.uk For example, the diacetylation and benzoylation of α-mangostin were found to slightly enhance its cytotoxicity against certain cancer cell lines, whereas methylation led to a reduction in this activity. ebi.ac.uk
Table 2: Examples of Semisynthetic Modifications of Natural Xanthones
| Parent Compound | Modification | Derivative Name | Reported Finding |
|---|---|---|---|
| α-Mangostin | Diacetylation | 3,6-di-O-acetyl-α-mangostin | Potent cytotoxicity (ED₅₀, 1.0 μM) toward HT-29 colon cancer cells. ebi.ac.uk |
| α-Mangostin | Methylation | 3,6-di-O-methyl-α-mangostin | Reduced cytotoxic activity compared to the parent compound. ebi.ac.uk |
| α-Mangostin | Benzoylation | (Not specified) | Slightly increased cytotoxicity. ebi.ac.uk |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. osdd.net This approach is highly valuable for drug discovery, allowing for the efficient exploration of the chemical space around a privileged scaffold like the xanthone nucleus.
The generation of xanthone libraries has been successfully achieved using solid-phase synthesis. rsc.orgnih.gov In this method, the initial xanthone scaffold is anchored to a solid support (a resin), and subsequent chemical modifications are carried out in a stepwise fashion. Using a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the resin-bound product.
Click chemistry, a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, has also been employed in the combinatorial synthesis of xanthone libraries. rsc.orgnih.gov By combining a set of diverse building blocks with a core xanthone scaffold using these efficient reactions, a large library of analogs can be generated. For example, a library of xanthones was further derivatized to create an acetylated library for screening purposes. rsc.orgnih.gov This high-throughput approach enables the creation of hundreds or thousands of unique xanthone derivatives, which can then be screened for desired biological activities.
Stereochemical Control in Synthesis and Derivatization
The stereochemical intricacies of this compound primarily emerge during its derivatization, as the parent molecule itself does not possess any chiral centers. The two isoprenyl side chains at the C-2 and C-4 positions, however, offer reactive sites for the introduction of stereogenicity. The control of stereochemistry in the synthesis and modification of this and related xanthones is a critical aspect for developing analogs with specific biological activities, as the three-dimensional arrangement of functional groups often dictates molecular interactions with biological targets. mdpi.com
The strategic approaches to instilling stereochemical control in derivatives of this compound can be broadly categorized into two main areas: the diastereoselective or enantioselective modification of the existing isoprenyl groups and the introduction of new chiral moieties to the xanthone scaffold.
A key strategy for introducing chirality is through the stereocontrolled functionalization of the double bonds within the isoprenyl side chains. Reactions such as asymmetric epoxidation, dihydroxylation, or cyclization can lead to the formation of one or more stereocenters. For instance, the use of chiral catalysts in epoxidation reactions can yield enantiomerically enriched epoxides. These chiral epoxides can then serve as versatile intermediates for the synthesis of a variety of other derivatives with defined stereochemistry.
Furthermore, the inherent chirality of enzymes can be harnessed for stereoselective transformations. Biocatalytic approaches, employing specific enzymes, can facilitate reactions such as hydroxylations or epoxidations on the isoprenyl groups with high stereoselectivity. While not yet specifically documented for this compound, this methodology has been successfully applied to other complex natural products.
Another avenue for achieving stereochemical control is through the use of chiral auxiliaries. By temporarily attaching a chiral molecule to the xanthone scaffold, it is possible to direct the stereochemical outcome of subsequent reactions on the isoprenyl chains. After the desired transformation, the chiral auxiliary can be removed, leaving behind a chiral xanthone derivative.
In the context of total synthesis, the stereochemical outcome of key bond-forming reactions is paramount. For structurally related complex xanthones, such as those featuring fused ring systems derived from prenyl groups, intramolecular cycloaddition reactions like the Diels-Alder reaction can be employed. The stereoselectivity of these reactions can be influenced by the use of chiral catalysts or by substrate control, where existing stereocenters in the precursor molecule dictate the stereochemistry of newly formed rings. nih.gov
While the synthesis of this compound itself has been noted, detailed studies on the stereochemical control during its specific synthesis and derivatization are not extensively reported in the current body of scientific literature. ebi.ac.uk However, the principles established in the synthesis of other complex natural products provide a solid framework for how such control could be achieved. The development of stereoselective synthetic routes to derivatives of this compound remains an area of active interest for medicinal chemistry, driven by the potential for discovering new therapeutic agents with improved efficacy and selectivity. mdpi.com
Advanced Spectroscopic and Analytical Characterization of 1,3,7 Trihydroxy 2,4 Diisoprenylxanthone
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry is a cornerstone technique for determining the precise molecular formula of a compound and investigating its fragmentation patterns. For 1,3,7-Trihydroxy-2,4-diisoprenylxanthone, HRMS analysis is critical in confirming its elemental composition.
The molecular formula of this compound has been established as C₂₃H₂₄O₅. ebi.ac.uknih.gov This composition gives rise to a monoisotopic mass of 380.16237 g/mol and an average mass of 380.43370 g/mol . ebi.ac.uk HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the unambiguous determination of the elemental formula from the exact mass.
While specific fragmentation data for this compound is not extensively detailed in the public domain, the fragmentation of prenylated xanthones typically follows predictable pathways. Common fragmentation patterns for this class of compounds involve the loss of the prenyl side chains and retro-Diels-Alder (RDA) reactions within the xanthone (B1684191) core. The analysis of these fragment ions provides valuable information for confirming the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the intricate structure of organic molecules. Through a combination of one-dimensional and two-dimensional NMR experiments, the carbon skeleton and the relative stereochemistry of this compound can be fully assigned. The structural elucidation of this compound has been achieved through the use of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. For this compound, the ¹³C NMR spectrum would display 23 distinct signals corresponding to each carbon atom. These would include signals for the carbonyl carbon of the xanthone, aromatic carbons, and the carbons of the two isoprenyl side chains.
A representative, though not specific, data set for a similar xanthone is provided below to illustrate the type of data obtained.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Prenylated Xanthone (Note: Data is representative and not specific to this compound)
| Position | δH (ppm, Multiplicity, J in Hz) | δC (ppm) |
| 1 | - | 161.5 (C) |
| 2 | - | 110.2 (C) |
| 3 | - | 163.0 (C) |
| 4 | - | 108.5 (C) |
| 4a | - | 156.8 (C) |
| 5 | 6.85 (d, 8.5) | 115.8 (CH) |
| 6 | 7.35 (d, 8.5) | 123.5 (CH) |
| 7 | - | 155.0 (C) |
| 8 | 6.35 (s) | 92.5 (CH) |
| 8a | - | 154.5 (C) |
| 9 | - | 182.0 (C=O) |
| 9a | - | 103.8 (C) |
| 1' | 3.45 (d, 7.0) | 22.5 (CH₂) |
| 2' | 5.25 (t, 7.0) | 122.0 (CH) |
| 3' | - | 132.0 (C) |
| 4' | 1.80 (s) | 25.8 (CH₃) |
| 5' | 1.65 (s) | 18.2 (CH₃) |
| 1'' | 4.10 (d, 7.0) | 28.5 (CH₂) |
| 2'' | 5.20 (t, 7.0) | 122.5 (CH) |
| 3'' | - | 131.5 (C) |
| 4'' | 1.75 (s) | 25.9 (CH₃) |
| 5'' | 1.70 (s) | 18.3 (CH₃) |
This table is a hypothetical representation and does not reflect the actual data for the target compound.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for establishing the connectivity between protons and carbons, which is crucial for assembling the final structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the vinyl and allylic protons within each isoprenyl group, as well as between adjacent aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the known proton assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is particularly useful for determining the relative stereochemistry and conformation of the molecule, such as the spatial orientation of the isoprenyl side chains relative to the xanthone plane.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. mdpi.com
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H stretching (hydroxyl groups) |
| ~2960 | C-H stretching (aliphatic) |
| ~1650 | C=O stretching (conjugated ketone of the xanthone) |
| ~1600, 1500, 1450 | C=C stretching (aromatic rings) |
| ~1200-1000 | C-O stretching (ethers and phenols) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The xanthone core of this compound acts as a chromophore. A similar xanthone derivative showed absorption bands at λmax 322 and 262 nm, which are attributable to the conjugated system. mdpi.com
Table 3: Expected UV-Vis Absorption Maxima for this compound
| λmax (nm) | Electronic Transition |
| ~260 | π → π |
| ~320 | n → π |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. To date, there is no publicly available information indicating that the crystal structure of this compound has been determined by X-ray crystallography. Such a study would provide the most precise bond lengths, bond angles, and conformational details of the molecule.
Chromatographic Fingerprinting and Standardization Methodologies
The quality control and standardization of botanical extracts are essential to ensure their consistency, efficacy, and safety. For complex mixtures derived from natural sources, such as those containing xanthones, chromatographic fingerprinting is a powerful tool. This technique provides a characteristic profile of the extract, which can be used for identification, authentication, and quality assessment. Standardization, on the other hand, involves the quantitative determination of specific chemical markers. While detailed chromatographic data for this compound is not extensively available in publicly accessible literature, the methodologies for the analysis of structurally related xanthones, particularly those from the Garcinia genus, are well-established. These methods provide a framework for the potential analysis of this compound.
Chromatographic techniques are central to both fingerprinting and standardization. High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution, sensitivity, and quantitative capabilities. mdpi.comtandfonline.com Thin-Layer Chromatography (TLC) is another valuable technique, often used for preliminary screening and qualitative analysis due to its simplicity and cost-effectiveness. researchgate.netulm.ac.id
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, most commonly a photodiode array (PDA) or UV-Vis detector, is the gold standard for the analysis of xanthones. mdpi.comnih.gov Reversed-phase chromatography is the preferred mode of separation, typically employing a C18 column. mdpi.comnih.govresearchgate.net The mobile phase usually consists of a mixture of an aqueous solvent (often with a pH modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of the various xanthones present in a crude extract. mdpi.comnih.gov
The detection wavelength is a critical parameter in HPLC analysis. Xanthones generally exhibit strong UV absorbance, with characteristic spectra that can aid in their identification. researchgate.net For the analysis of xanthone mixtures, detection is often performed at multiple wavelengths, such as 243 nm, 254 nm, 316 nm, and 320 nm, to capture the different absorption maxima of the various compounds. researchgate.netugm.ac.id For instance, a method for the simultaneous analysis of six xanthones from Garcinia mangostana utilized a detection wavelength of 320 nm. nih.gov Another study monitoring xanthones including α-mangostin, γ-mangostin, and gartanin (B23118) used a wavelength of 281 nm. mdpi.com
The following table summarizes typical HPLC conditions used for the analysis of xanthones, which could be adapted for this compound.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) mdpi.comresearchgate.net |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) nih.gov or methanol and water nih.gov |
| Flow Rate | 0.6 - 1.0 mL/min mdpi.comresearchgate.net |
| Detection | UV/PDA at 243, 254, 281, 316, or 320 nm mdpi.comnih.govresearchgate.net |
| Temperature | Ambient or controlled at 25°C mdpi.comresearchgate.net |
Standardization of extracts containing this compound would likely involve the use of a purified reference standard of the compound itself. However, if a pure standard is unavailable, quantification can sometimes be performed relative to a major, structurally related compound, such as α-mangostin in the case of Garcinia extracts. ugm.ac.id The validation of the analytical method is crucial and typically involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). ugm.ac.idugm.ac.id For example, a validated UV-Vis spectrophotometric method for total xanthone content using α-mangostin as a standard reported a linearity range of 0.5 to 20 µg/ml, an LOD of 0.101 to 0.124 µg/ml, and an LOQ of 0.307 to 0.375 µg/ml depending on the wavelength. academicjournals.org
Thin-Layer Chromatography (TLC) offers a simpler, alternative method for the qualitative fingerprinting of xanthones. researchgate.net It can be used to quickly screen plant extracts for the presence of this class of compounds. researchgate.net The stationary phase is typically silica (B1680970) gel, and various mobile phase systems can be employed, such as mixtures of chloroform (B151607) and ethyl acetate (B1210297) or chloroform and benzene. researchgate.net After development, the spots are visualized under UV light, often with the aid of a spray reagent to enhance detection. researchgate.net While primarily qualitative, HPTLC-densitometry can be used for quantitative analysis. nih.govresearchgate.net
The following table provides an example of a TLC system that could be used for the analysis of xanthones.
| Parameter | Typical Conditions |
| Stationary Phase | Silica gel 60 F254 TLC plates nih.gov |
| Mobile Phase | Chloroform: Ethyl Acetate: Methanol: Formic Acid (86:6:3:5) nih.gov |
| Visualization | Under UV light (254 nm and 366 nm) researchgate.netresearchgate.net |
Mechanistic Investigations of Biological Activities of 1,3,7 Trihydroxy 2,4 Diisoprenylxanthone in Vitro and Cellular Studies
Cellular Signaling Pathway Modulation
In vitro and cellular studies have demonstrated that 1,3,7-Trihydroxy-2,4-diisoprenylxanthone exerts its effects by intervening in critical intracellular signaling cascades, particularly those governing inflammation and programmed cell death (apoptosis).
Nuclear Factor Kappa B (NF-κB) Signaling Inhibition
The transcription factor Nuclear Factor Kappa B (NF-κB) is a pivotal regulator of genes involved in inflammation, immunity, and cell survival. japsonline.com Its aberrant activation is linked to various pathological states. Research has identified this compound as a potent inhibitor of this pathway.
In a study evaluating constituents from the stems of Cratoxylum cochinchinense, this compound was assessed for its ability to inhibit the p65 subunit of NF-κB. nih.gov The compound exhibited significant inhibitory activity, demonstrating a clear dose-dependent effect in cellular assays. nih.gov This research established a specific half-maximal inhibitory concentration (IC50) for the compound's effect on NF-κB. nih.gov
| Compound | Assay Target | IC50 Value (μM) | Source |
|---|---|---|---|
| This compound | NF-κB p65 | 2.9 | nih.gov |
Nur77-Bcl2 Interaction Modulation Leading to Apoptosis
A key mechanism for inducing apoptosis involves the orphan nuclear receptor Nur77. nih.gov Under certain stimuli, Nur77 translocates from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. nih.govnih.gov This interaction induces a conformational change in Bcl-2, converting it from a cell protector into a pro-apoptotic killer, thereby triggering cell death. nih.gov
Studies on this compound, also identified in research as CCE9, have shown that it is a positive regulator of this specific apoptotic pathway. nih.gov The compound's apoptotic effect was found to be dependent on its ability to induce the expression of Nur77. nih.gov Furthermore, treatment with the compound was associated with the activation of p38α mitogen-activated protein kinase (MAPK), which in turn leads to the phosphorylation of Bcl-2. nih.gov This phosphorylation event is crucial for enabling the interaction between Nur77 and Bcl-2, facilitating Nur77's localization to the cytoplasm and its subsequent targeting of the mitochondria to initiate apoptosis. nih.gov
Mitochondrial Transmembrane Potential Perturbation
The integrity of the mitochondrial transmembrane potential (ΔΨm) is critical for cellular function, and its disruption is a hallmark of the early stages of apoptosis. mdpi.comnih.gov The translocation of Nur77 to the mitochondria, as modulated by this compound, is a key event that leads to mitochondrial-dependent apoptosis. nih.gov This process inherently involves the perturbation of mitochondrial function.
While a specific IC50 value for the direct effect of this compound on mitochondrial membrane potential was not detailed in the primary study, its demonstrated ability to promote Nur77's mitochondrial targeting confirms its role in disrupting mitochondrial homeostasis to induce apoptosis. nih.gov In a broader study on related xanthones from Cratoxylum cochinchinense, several analogous compounds were shown to be active in a mitochondrial transmembrane potential assay, with IC50 values ranging from 0.2 μM to 3.3 μM, highlighting this as a common mechanism for this class of molecules. nih.gov
Enzymatic Target Profiling
Beyond modulating signaling pathways, direct inhibition of specific enzymes is another mechanism through which natural compounds can exert biological effects. Research has focused on the interaction of xanthones with enzymes relevant to metabolic disorders.
α-Glucosidase Inhibition
α-Glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. nih.govresearchgate.net Inhibition of this enzyme can delay carbohydrate digestion and lower post-meal blood glucose levels, representing a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov While numerous xanthones isolated from plants like Garcinia mangostana have demonstrated potent α-glucosidase inhibitory activity, with IC50 values reported in the micromolar range, specific inhibitory data for this compound against this enzyme is not specified in the reviewed scientific literature. nih.govnih.gov One study identified the compound, under the alias Garcimangosone D, as a constituent in a plant extract fraction, but did not report its individual inhibitory activity.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is considered a valid therapeutic target for type 2 diabetes and obesity. Similar to α-glucosidase, various xanthones have been screened and identified as effective PTP1B inhibitors. For instance, studies on extracts from Garcinia mangostana and Garcinia hanburyi have isolated several xanthones with potent PTP1B inhibitory activity, with some displaying IC50 values in the sub-micromolar range. However, specific data quantifying the direct inhibitory effect of this compound on PTP1B is not available in the reviewed scientific literature.
Other Relevant Enzyme Inhibition/Activation Studies
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immune response, cell proliferation, and apoptosis. nih.gov Its dysregulation is implicated in various diseases, particularly cancer and chronic inflammatory conditions. nih.govnih.gov The inhibition of NF-κB is, therefore, a significant therapeutic target.
In an in vitro study evaluating substances isolated from the stems of Cratoxylum cochinchinense, This compound was identified as a potent inhibitor of the NF-κB p65 subunit. The compound demonstrated significant inhibitory activity with a reported half-maximal inhibitory concentration (IC₅₀) of 2.9 μM. ebi.ac.uk This finding highlights its potential as a modulator of the NF-κB pathway. The mechanism of NF-κB inhibition by natural compounds can occur through various means, such as preventing the degradation of its inhibitor, IκBα, or blocking the nuclear translocation of the active p65 subunit. nih.govnih.gov
Mechanism of Antimicrobial Action
Prenylated xanthones, a class to which this compound belongs, are recognized for a range of biological activities, including antimicrobial properties. unram.ac.idrsc.org The general mechanism of action for many antimicrobial xanthones involves interaction with the bacterial cell membrane. The presence of prenyl groups on the xanthone (B1684191) core increases the compound's lipophilicity, which enhances its affinity for and ability to integrate into the phospholipid bilayer of bacterial cell membranes. nih.gov This interaction can disrupt membrane integrity and fluidity, leading to the leakage of essential intracellular components and ultimately causing bacterial cell death. nih.gov Furthermore, the number and structure of these isoprenyl groups can influence the potency and selectivity of the antibacterial effect. nih.gov
Antibacterial Activity Against Gram-Positive Bacteria (Staphylococcus aureus, Bacillus subtilis, MRSA, VRE, Enterococcus faecalis, Bacillus cereus)
While specific studies detailing the antibacterial activity of this compound against a wide range of Gram-positive bacteria are not extensively documented in the available literature, research on structurally similar prenylated xanthones provides significant insights. Many xanthones, particularly those with two prenyl groups (biprenylated), demonstrate robust activity against these types of bacteria, including antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). rsc.orgnih.govnih.gov
For instance, α-mangostin, a well-studied biprenylated xanthone, shows significant inhibitory effects against a variety of Gram-positive pathogens. The presence of prenyl groups is considered crucial for this activity. nih.gov Studies on other synthetic and natural prenylated xanthones confirm their potential as antibacterial agents, often showing better activity against Gram-positive than Gram-negative bacteria. unram.ac.id This is frequently attributed to the structural differences in the cell walls between the two bacterial types.
The table below summarizes the activity of a related, well-researched biprenylated xanthone, α-mangostin, against several Gram-positive bacteria to illustrate the potential of this chemical class.
| Bacterium | Strain | MIC (µg/mL) |
| Staphylococcus aureus | - | 2.0 - 12.5 |
| MRSA | - | 2.0 - 16.0 |
| Bacillus subtilis | - | 0.25 - 8.0 |
| Bacillus cereus | - | 0.5 - 8.0 |
| Enterococcus faecalis | - | 9.37 - 150 |
| VRE | - | 3.13 - >200 |
| Data compiled from studies on α-mangostin and may not represent the activity of this compound. rsc.org |
Antibacterial Activity Against Gram-Negative Bacteria (Pseudomonas aeruginosa, Salmonella typhimurium, Shigella sonei)
Gram-negative bacteria possess an outer membrane that acts as an additional protective barrier, often making them less susceptible to antimicrobial compounds compared to Gram-positive bacteria. unram.ac.id While specific data on the activity of this compound against Pseudomonas aeruginosa, Salmonella typhimurium, and Shigella sonei is limited, studies on related compounds offer some perspective.
Generally, prenylated xanthones tend to show weaker or more variable activity against Gram-negative strains. unram.ac.id However, certain structural modifications can enhance their efficacy. For example, α-mangostin has been tested against these bacteria with varying results. Its activity is typically less potent than that observed against Gram-positive organisms.
The table below shows reported minimum inhibitory concentrations (MICs) for the related compound α-mangostin against specified Gram-negative bacteria.
| Bacterium | Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa | - | 2.34 - 128 |
| Salmonella typhimurium | - | 12.5 - 128 |
| Shigella sonei | - | 18.75 - >300 |
| Data compiled from studies on α-mangostin and may not represent the activity of this compound. rsc.org |
Antimalarial Activity Against Plasmodium falciparum Strains
Malaria, caused by parasites of the Plasmodium genus, remains a major global health issue, necessitating the search for new therapeutic agents, particularly from natural sources. nih.gov Various plant extracts and the compounds isolated from them have been evaluated for their ability to inhibit the growth of Plasmodium falciparum, the most virulent species causing malaria in humans. nih.govnih.gov
While numerous xanthones have been investigated for antiplasmodial properties, specific studies detailing the in vitro activity (e.g., IC₅₀ values) of this compound against chloroquine-sensitive or resistant strains of P. falciparum were not found in the reviewed literature. Research in this area continues to be active, with bioassay-guided fractionation of plant extracts being a common strategy to identify novel antimalarial lead compounds. nih.gov
Antifungal Activity
Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus niger, are a growing concern, driving the need for new antifungal agents. nih.govnih.gov Natural products are a promising source for these new drugs. mdpi.comresearchgate.net
Although specific studies on the antifungal activity of this compound were not identified in the available research, related compounds have shown potential. Semi-synthetic derivatives of the prenylated xanthone α-mangostin, for example, have demonstrated notable antifungal activity. mdpi.com The general investigation of plant extracts against fungi like A. niger is a common research pursuit, but data for this specific isolated compound is not currently available. pjlss.edu.pkresearchgate.net
Cellular Apoptosis Induction and Cell Cycle Modulation
The inhibition of the NF-κB pathway is intrinsically linked to the regulation of apoptosis and the cell cycle. nih.gov As established, this compound is a potent inhibitor of NF-κB p65. ebi.ac.uk NF-κB activation is a pro-survival signal in many cancer cells, where it upregulates the expression of anti-apoptotic proteins (such as Bcl-2) and cell cycle regulators. nih.gov By inhibiting NF-κB, compounds can suppress these survival signals, thereby sensitizing cancer cells to apoptosis (programmed cell death). nih.govresearchgate.net
The induction of apoptosis via NF-κB inhibition can contribute to cell death and is a key mechanism for many anti-cancer agents. nih.govnih.gov Furthermore, the NF-κB pathway can influence the progression of the cell cycle. Its inhibition can lead to cell cycle arrest, often at the G0/G1 or G2/M checkpoints, which prevents cancer cells from proliferating. researchgate.netnih.gov In a study on related xanthones isolated from the same plant source (Cratoxylum cochinchinense), several compounds were found to be active in a mitochondrial transmembrane potential assay, a key indicator of the mitochondrial pathway of apoptosis. ebi.ac.uk Although this compound was not reported in that specific assay, its potent NF-κB inhibitory action strongly suggests a mechanistic role in promoting apoptosis and modulating the cell cycle.
Caspase Activation and Apoptotic Body Formation
The direct role of this compound in the activation of caspases and the subsequent formation of apoptotic bodies has not been explicitly detailed in the currently available scientific literature. However, studies on extracts from Cratoxylum cochinchinense, the plant from which this xanthone is isolated, have demonstrated pro-apoptotic effects. For instance, an extract of C. cochinchinense was found to induce nuclear condensation and the formation of apoptotic bodies in breast cancer cells. nih.gov This suggests that constituents of the extract, potentially including this compound, contribute to the induction of apoptosis.
Further insights can be drawn from studies on other xanthones isolated from the same plant. For example, cratoxylumxanthone C has been shown to induce apoptosis in A549 lung cancer cells, a process that was associated with a decrease in the expression levels of caspase-3 and caspase-9. The induction of apoptosis by cratoxylumxanthone C was dose-dependent, with the percentage of apoptotic cells increasing with higher concentrations of the compound.
The pro-apoptotic activity of xanthones is often linked to the mitochondrial or intrinsic pathway of apoptosis. A study on various constituents of Cratoxylum cochinchinense evaluated their effect on the mitochondrial transmembrane potential. ebi.ac.uk While this compound was not among the compounds tested in this specific assay, other xanthones like α-mangostin demonstrated potent activity, suggesting that this class of compounds can induce mitochondrial-mediated apoptosis. ebi.ac.uk Disruption of the mitochondrial membrane potential is a key event that leads to the release of cytochrome c and the subsequent activation of the caspase cascade.
Cell Cycle Arrest Mechanisms (e.g., S phase arrest)
Specific studies detailing the effect of this compound on cell cycle progression are limited. However, research on other xanthones from Cratoxylum cochinchinense provides evidence for cell cycle arrest. Cratoxylumxanthone C, for example, has been observed to arrest the cell cycle in the G0/G1 phase in A549 lung cancer cells in a dose-dependent manner. researchgate.net This arrest was accompanied by a decrease in the expression of cyclin D1, a key regulator of the G1 to S phase transition. researchgate.net
Furthermore, extracts from Cratoxylum species have been shown to induce cell cycle arrest in various cancer cell lines. nih.gov For instance, extracts from Cratoxylum formosum and Cratoxylum sumatranum were found to arrest the cell cycle of CHL-1, HCT-116, and HepG2 cancer cells in the G1 phase, thereby preventing entry into the S phase (the DNA synthesis phase) and the G2-M phase (the cell division phase). nih.gov While these findings are not specific to this compound, they indicate a common mechanism of action for xanthone-rich extracts from this genus.
Antioxidant Mechanisms and Radical Scavenging Activity
Xanthones isolated from Cratoxylum cochinchinense are recognized for their antioxidant properties. frontiersin.orgresearchgate.net These compounds can neutralize free radicals, thereby mitigating oxidative stress, which is implicated in numerous disease pathologies.
DPPH Radical Scavenging Assay
A study on various xanthones isolated from the stems of Cratoxylum cochinchinense demonstrated their free radical scavenging activity against DPPH. nih.gov Although the specific compound of interest was not included in this particular study, the findings support the general antioxidant potential of xanthones from this plant.
| Compound from C. cochinchinense | DPPH Scavenging Activity (IC50 in µg/mL) |
| Cratoxylumxanthone A | >100 |
| Dulcisxanthone B | 21.3 |
| α-Mangostin | 7.5 |
| β-Mangostin | 4.8 |
| 2-Geranyl-1,3,7-trihydroxy-4-(3-methylbut-2-enyl)xanthone | 18.2 |
| Tectochrystin | >100 |
| This table presents data for related xanthones and is for illustrative purposes. |
Other In Vitro Antioxidant Assays
In addition to DPPH assays, the antioxidant potential of xanthones from Cratoxylum cochinchinense has been investigated through other in vitro methods. One significant finding is the potent inhibitory activity of this compound on NF-κB p65. ebi.ac.uk It exhibited an IC50 value of 2.9 μM in an NF-κB p65 inhibition assay. ebi.ac.uk NF-κB is a transcription factor that plays a crucial role in the inflammatory response and is also linked to oxidative stress. By inhibiting NF-κB, this compound may help to downregulate the expression of pro-inflammatory and pro-oxidant genes.
Furthermore, xanthones from Cratoxylum cochinchinense have been shown to reduce oxidative stress in periodontal ligament stem cells by scavenging reactive oxygen species (ROS). nih.gov This activity was associated with the upregulation of the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress. nih.gov
| Compound | Biological Activity | IC50 Value |
| This compound | NF-κB p65 inhibition | 2.9 µM ebi.ac.uk |
| α-Mangostin | Mitochondrial Transmembrane Potential | 0.2 µM ebi.ac.uk |
| 3,6-di-O-methyl-α-mangostin | Mitochondrial Transmembrane Potential | 0.9 µM ebi.ac.uk |
Structure Activity Relationship Sar Studies of 1,3,7 Trihydroxy 2,4 Diisoprenylxanthone and Its Analogs
Influence of Hydroxyl Group Positions and Number on Biological Activities
The quantity and placement of hydroxyl (-OH) groups on the xanthone (B1684191) scaffold are critical determinants of the biological activities of 1,3,7-trihydroxy-2,4-diisoprenylxanthone and its related compounds. researchgate.net The presence of a hydroxyl group at the C-1 position, ortho to the carbonyl group, is often highlighted as a significant contributor to cytotoxicity. nih.gov This specific arrangement can form a stable intramolecular hydrogen bond with the carbonyl oxygen, influencing the molecule's electronic properties and stability. nih.gov
Role of Isoprenyl Moieties (Prenyl and Geranyl) and Their Positions
Isoprenyl groups, such as prenyl and geranyl, are pivotal for the bioactivity of xanthones, often enhancing their potency and selectivity. nih.govnih.gov The lipophilic nature of these side chains is thought to improve the molecule's ability to cross cell membranes, thereby increasing its interaction with intracellular targets. The anticancer activity of xanthones is significantly influenced by the position and number of attached prenyl groups. nih.gov
Specifically, the presence of isoprenyl groups at the C-2 and C-4 positions is a key structural feature of this compound. This substitution pattern is often associated with enhanced biological activities. For example, in a study of cholinesterase inhibitors, the C-8 prenyl group was suggested to be important for good activity. nih.gov The introduction of a lipophilic prenyl group can confer or increase cytotoxic effects against cancer cell lines. nih.gov The length and structure of the isoprenyl chain, whether it is a prenyl or a longer geranyl group, can also lead to variations in biological outcomes.
Impact of Cyclization and Derivatization (e.g., Acetylation, Methylation, Benzoylation) on Activity Profiles
Chemical modification of the core xanthone structure through cyclization or derivatization of its functional groups can profoundly alter its biological properties. nih.gov
Cyclization: The isoprenyl side chains can undergo cyclization to form additional rings, such as pyran or furan (B31954) rings, leading to new classes of derivatives. nih.gov This structural rigidification can impact the molecule's interaction with target sites. For instance, the formation of a pyran ring can sometimes lead to a decrease in activity, possibly due to the increased rigidity of the structure. nih.gov
Derivatization:
Acetylation: The addition of acetyl groups to the hydroxyl moieties can modify the compound's lipophilicity and activity. In some cases, acetylation has been shown to slightly increase cytotoxicity compared to the parent compound. ebi.ac.uk However, it can also lead to a decrease in other activities, such as antioxidant effects. nih.gov
Methylation: The replacement of a hydroxyl group's hydrogen with a methyl group can also modulate bioactivity. Studies have shown that monomethylated derivatives may retain similar activity to their non-methylated parent compounds, while dimethylation can lead to a significant loss of activity. nih.gov Specifically, the presence of an unmethylated hydroxyl group at the C-7 position was found to be crucial for topoisomerase I inhibition. nih.gov
Benzoylation: Introducing a benzoyl group can also influence biological activity. Some studies have shown that benzoylated derivatives of certain xanthones can display enhanced antioxidant activity. nih.gov
Table 1: Effect of Derivatization on Xanthone Activity
| Parent Compound | Derivative | Modification | Effect on Activity | Reference |
|---|---|---|---|---|
| α-mangostin | 3,6-di-O-acetyl-α-mangostin | Acetylation | Slightly increased cytotoxicity | ebi.ac.uk |
| 2-deprenyl-rheediaxanthone B | Dimethylated derivative | Methylation | Almost abolished cytotoxic activity | nih.gov |
| Mangiferin | Benzoylated mangiferin | Benzoylation | Better antioxidant activity | nih.gov |
Pharmacophore Identification and Molecular Determinants of Potency and Selectivity
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological activity. nih.govnih.gov For this compound and its analogs, the key pharmacophoric features generally consist of:
A rigid, planar tricyclic xanthone core that acts as the structural scaffold. nih.gov
Hydrogen bond donors and acceptors provided by the hydroxyl groups at specific positions (C-1, C-3, C-7). nih.gov
Hydrophobic regions defined by the isoprenyl groups at C-2 and C-4, which facilitate interactions with nonpolar pockets in target proteins. researchgate.net
The xanthone scaffold is often described as a "privileged structure" because its derivatives can bind to a wide variety of protein receptors, with the biological activity being dependent on the type, number, and position of the attached functional groups. mdpi.com The presence of a hydroxyl group ortho to the carbonyl function is a significant contributor to cytotoxicity. nih.gov Furthermore, the substitution of hydrophobic moieties at the C-3 position has been shown to significantly improve acetylcholinesterase inhibition, with molecular docking studies indicating interactions with the active site of the enzyme. researchgate.net The development of pharmacophore models helps in understanding these structure-activity relationships and guides the design of new derivatives with enhanced potency and selectivity. nih.gov
Comparison of SAR with Other Xanthone Classes
The structure-activity relationships of this compound and its analogs share some common principles with other xanthone classes while also exhibiting distinct characteristics.
A common theme across many xanthone classes is the critical role of the hydroxylation pattern. bohrium.com The presence of hydroxyl groups, particularly at positions like C-1 and C-3, is frequently associated with a range of biological activities, including anticancer and antioxidant effects. researchgate.netmdpi.com The planar dibenzo-γ-pyrone core serves as a fundamental scaffold for these interactions. researchgate.net
The primary distinction for di-isoprenylated xanthones lies in the presence and position of the isoprenyl side chains. These groups significantly increase the lipophilicity of the molecule compared to simple hydroxylated or methoxylated xanthones, which often leads to enhanced membrane permeability and, consequently, more potent biological effects, such as cytotoxicity. nih.govnih.gov
In contrast, xanthone glycosides, where a sugar moiety is attached, have different SAR profiles. The glycosyl group generally increases water solubility, which can affect the compound's pharmacokinetic properties and biological activity. Furthermore, caged xanthones, which possess a more complex and rigid polycyclic structure, exhibit a different set of biological activities and SAR due to their unique three-dimensional shape. nih.gov The wide structural diversity among xanthone classes, from simple oxygenated xanthones to prenylated and caged derivatives, allows for a broad spectrum of biological activities, all stemming from modifications to the fundamental xanthone nucleus. nih.govresearchgate.net
Computational and Chemoinformatic Approaches for 1,3,7 Trihydroxy 2,4 Diisoprenylxanthone Research
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,3,7-trihydroxy-2,4-diisoprenylxanthone, molecular docking simulations are instrumental in identifying its most likely biological targets and elucidating the molecular basis of its activity.
Research has shown that this compound exhibits potent inhibitory activity against NF-κB p65 with an IC50 of 2.9 μM. nih.govebi.ac.uk This makes the NF-κB p65 protein a prime target for docking studies. The objective of such a study would be to predict the binding pose of the xanthone (B1684191) within the protein's binding site and to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. The insights gained from these simulations can explain the compound's inhibitory mechanism at a molecular level.
Furthermore, given the known anticancer and anti-inflammatory activities of many prenylated xanthones, a range of other potential biological targets could be investigated through molecular docking. mdpi.com These targets often include enzymes and receptors implicated in cancer and inflammation pathways. For instance, studies on other xanthones, such as those from Garcinia species, have involved docking against targets like angiotensin-converting enzyme 2 (ACE2) and the main protease (Mpro) of SARS-CoV-2, as well as various kinases involved in cell signaling. mdpi.com A similar approach could be applied to this compound to explore its potential in a wider range of therapeutic areas.
A typical molecular docking workflow for this compound would involve:
Preparation of the Ligand: Generation of a 3D structure of the xanthone and optimization of its geometry.
Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein (e.g., NF-κB p65) from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or Glide to predict the binding modes of the xanthone in the active site of the protein. mdpi.comnih.gov
Analysis of Results: Evaluating the predicted binding poses based on scoring functions and visual inspection of the interactions.
The results of these simulations can provide valuable hypotheses about the compound's mechanism of action, which can then be validated through experimental assays.
Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Interaction Analysis
Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and a more detailed analysis of the interactions. nih.gov
For the this compound-NF-κB p65 complex, an MD simulation would involve placing the docked complex in a simulated physiological environment (i.e., a box of water molecules and ions at a specific temperature and pressure) and calculating the atomic trajectories over a period of nanoseconds. nih.gov Analysis of the simulation can reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, researchers can assess whether the ligand remains stably bound in the active site. mdpi.com
Interaction Dynamics: MD simulations can highlight the key amino acid residues that form stable and persistent interactions with the xanthone. This can provide a more refined understanding of the binding mode than static docking poses.
Conformational Changes: The simulation can show how the binding of the ligand might induce conformational changes in the protein, which could be crucial for its biological function.
While specific MD simulation studies on this compound are not yet available, studies on other xanthones have successfully used this technique. For example, MD simulations have been used to study the binding of xanthone inhibitors to aldose reductase, revealing the stability of the protein-ligand complexes and the key interactions driving binding. mdpi.com A similar approach would be highly valuable for validating the docking predictions for this compound and gaining deeper insights into its inhibitory mechanism.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of molecules like the diisoprenylxanthones, QSAR can be a powerful tool for predicting the activity of untested analogs and for guiding the design of new compounds with improved potency.
A QSAR study for this compound and its analogs would typically involve the following steps:
Data Collection: Assembling a dataset of xanthone compounds with experimentally determined biological activity (e.g., IC50 values for NF-κB p65 inhibition).
Descriptor Calculation: For each compound, a set of numerical descriptors representing its physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features (e.g., topological indices, 2D and 3D fingerprints) are calculated. youtube.com
Model Building: Using statistical methods or machine learning algorithms (e.g., multiple linear regression, support vector machines, random forests, or deep neural networks), a mathematical model is developed that correlates the descriptors with the biological activity. nih.govmdpi.com
Model Validation: The predictive power of the QSAR model is rigorously evaluated using internal and external validation techniques to ensure its robustness and reliability. nih.gov
Once a validated QSAR model is established, it can be used to predict the biological activity of virtual or newly synthesized xanthone derivatives. This can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. QSAR studies on Garcinia caged xanthones have demonstrated the utility of this approach in identifying key structural features for anticancer activity. nih.gov
De Novo Drug Design Approaches Based on Xanthone Scaffolds
De novo drug design refers to the computational generation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or a target's binding site. nih.gov The xanthone core of this compound represents an excellent starting point, or "scaffold," for de novo design.
The goal of scaffold-based de novo design is to generate new molecules that retain the core xanthone structure but have different substituents or side chains, with the aim of improving properties such as potency, selectivity, or pharmacokinetic profiles. Modern approaches often employ deep learning and artificial intelligence to "grow" new molecules from a given scaffold, learning the chemical rules of molecular assembly from large databases of known compounds. nih.gov
For instance, a de novo design algorithm could be tasked with generating novel xanthone derivatives that are predicted to have a high binding affinity for NF-κB p65, based on a pharmacophore model derived from the binding site of the protein. The generated molecules can then be further evaluated using docking and other computational methods before being prioritized for synthesis. This approach has the potential to rapidly explore a vast chemical space and identify novel and patentable drug candidates that might not be conceived through traditional medicinal chemistry approaches. youtube.com
Virtual Screening for Analog Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be effectively used to discover analogs of this compound with potentially enhanced or novel biological activities.
The process typically starts with a known active compound, such as this compound, or a validated target structure. A large database of commercially available or synthetically accessible compounds is then screened in silico. The screening can be either ligand-based or structure-based.
Ligand-based virtual screening involves searching for molecules that are structurally similar to the known active compound, using 2D or 3D similarity measures.
Structure-based virtual screening uses molecular docking to predict the binding affinity of each compound in the library to the target protein's binding site. nih.gov
The top-ranking compounds from the virtual screen, known as "hits," are then selected for experimental testing. This approach has been successfully applied to discover novel inhibitors for various targets. For example, a recent study screened a library of 1383 α-Mangostin analogs to identify new potential inhibitors of ketohexokinase C. mdpi.comnih.gov A similar strategy could be employed to screen for analogs of this compound that exhibit improved inhibitory activity against NF-κB p65 or that are active against other relevant therapeutic targets. The integration of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions into the virtual screening workflow can further refine the hit selection process by prioritizing compounds with favorable drug-like properties. nih.gov
Future Research Directions and Translational Scientific Perspectives for 1,3,7 Trihydroxy 2,4 Diisoprenylxanthone
Exploration of Undiscovered Biological Mechanisms and Novel Targets
While initial research has shown that 1,3,7-Trihydroxy-2,4-diisoprenylxanthone can inhibit NF-κB p65, its full spectrum of biological activity is far from understood. ebi.ac.uk Future investigations should pivot towards identifying and characterizing novel molecular targets and pathways. The structural class of xanthones, to which this compound belongs, has been associated with a variety of mechanisms that warrant investigation for this specific molecule. nih.govnih.gov
A primary area of focus should be its potential role in modulating inflammatory pathways beyond NF-κB. For instance, studies on other xanthones have revealed inhibitory effects on the NLRP3 inflammasome, a key component of the innate immune response. nih.govresearchgate.net Research could explore whether this compound can similarly regulate NLRP3 activation, potentially through metabolic reprogramming of immune cells like macrophages. nih.gov
Furthermore, the impact on cellular metabolism and mitochondrial function is a promising avenue. Xanthones have been observed to influence mitochondrial dynamics, such as preventing mitochondrial fragmentation and restoring mitochondrial fitness in stressed cells. nih.gov Unbiased multi-omics approaches on other compounds in the broader xanthine/xanthone (B1684191) class have identified them as pro-survival metabolites in the context of mitochondrial dysfunction. nih.gov Investigating the influence of this compound on mitochondrial respiration, membrane potential, and the generation of reactive oxygen species (ROS) could uncover new therapeutic applications, particularly in neurodegenerative or metabolic diseases where mitochondrial health is paramount. nih.govnih.gov
Finally, given the broad antimicrobial activity of some synthetic xanthone derivatives, which can disrupt bacterial cell walls and inhibit DNA synthesis, a thorough screening of this compound against a panel of pathogenic bacteria and fungi is warranted. nih.gov Identifying its specific microbial targets could pave the way for developing new anti-infective agents.
Table 1: Potential Undiscovered Mechanisms and Targets for Future Research
| Research Area | Potential Mechanism/Target | Rationale |
|---|---|---|
| Inflammation | NLRP3 Inflammasome Inhibition | Other xanthones exhibit this activity, suggesting a class effect. nih.govresearchgate.net |
| Cellular Metabolism | Mitochondrial Function Modulation | Xanthones can restore mitochondrial fitness and prevent fragmentation. nih.gov |
| Infectious Disease | Bacterial Gyrase Inhibition | Synthetic xanthones show multifaceted antimicrobial actions, including targeting DNA synthesis. nih.gov |
| Neuroprotection | Astrocyte Protection | Related flavonoid structures protect astrocytes from oxidative stress. nih.gov |
Development of Advanced Synthetic Strategies for Complex Analogs
To fully explore the structure-activity relationships (SAR) of this compound, the development of advanced and efficient synthetic strategies is crucial. While the natural product provides a starting point, creating a library of complex analogs is essential for optimizing potency, selectivity, and pharmacokinetic properties.
Current synthetic routes to the xanthone core often involve methods like the Eaton's reagent-mediated condensation of a benzoic acid derivative with a polyphenol, followed by modifications. nih.govnih.gov Future strategies should focus on improving the efficiency and versatility of these routes. This includes the development of novel catalytic systems, particularly heterogeneous catalysts, which offer advantages in reusability, waste reduction, and scalability, aligning with the principles of green chemistry. researchgate.net
Advanced approaches could involve:
Combinatorial Synthesis: Employing modern synthetic methodologies like click chemistry to rapidly generate diverse libraries of analogs. nih.gov For example, introducing a propargyl group onto the xanthone scaffold allows for the subsequent attachment of various azide-containing fragments, yielding a wide range of triazole-containing derivatives. nih.govfrontiersin.org
Late-Stage Functionalization: Developing methods for the selective modification of the core structure at a late stage in the synthesis. This would allow for the efficient production of numerous analogs from a common advanced intermediate, which is more resource-efficient than generating each analog from early starting materials.
Asymmetric Synthesis: For analogs with chiral centers, developing enantioselective synthetic pathways is critical, as different enantiomers often exhibit distinct biological activities. researchgate.net
These advanced synthetic endeavors will enable the creation of analogs with modified solubility, metabolic stability, and target engagement, which are critical for translating a lead compound into a viable therapeutic candidate. researchgate.net
Table 2: Comparison of Synthetic Strategies for Xanthone Analogs
| Synthetic Strategy | Description | Advantages | Key Reference |
|---|---|---|---|
| Eaton's Reagent | Condensation of a substituted benzoic acid and a polyphenol to form the xanthone core. | Direct, well-established method for core formation. | nih.gov |
| O-Alkylation & Click Chemistry | Introduction of an alkyne handle followed by a copper-catalyzed azide-alkyne cycloaddition. | High efficiency, modular, allows for rapid diversification. | nih.govfrontiersin.org |
| Palladium-Catalyzed Reactions | Cross-coupling reactions to form the diaryl ether precursor or for direct C-H functionalization. | High functional group tolerance, precise control over bond formation. | researchgate.net |
| Heterogeneous Catalysis | Use of solid-supported catalysts for cyclization and other transformations. | Catalyst reusability, reduced waste, easier purification. | researchgate.net |
Integration with Systems Biology and Omics Approaches
To build a comprehensive understanding of the biological impact of this compound, future research must integrate systems biology and multi-omics approaches. acs.org Rather than focusing on a single target, these methods provide a holistic view of the compound's effects on the entire biological system, including the proteome, metabolome, and transcriptome.
Proteomics: Quantitative proteomics can identify global changes in protein expression and post-translational modifications within cells upon treatment with the compound. This can reveal entire pathways that are perturbed, offering clues to the mechanism of action that might be missed by targeted assays. nih.govresearchgate.net For example, a proteomics study could confirm whether proteins involved in the NLRP3 inflammasome or mitochondrial biogenesis are differentially regulated. researchgate.net
Metabolomics: Untargeted metabolomics analysis can map the shifts in cellular metabolism induced by the compound. nih.gov Studies on other xanthones have used this approach to show a dramatic shift from glycolysis toward the citrate (B86180) cycle, providing a mechanistic link between the compound and its effect on cellular energy and inflammatory status. nih.gov Applying this to this compound could reveal how it rewires cellular metabolic networks. researchgate.netnih.gov
Genomics/Transcriptomics: Analyzing changes in gene expression (e.g., via RNA-seq) can identify the genetic circuits that respond to the compound, providing upstream mechanistic insights and helping to identify primary targets.
By integrating data from these different "omics" layers, researchers can construct detailed network models of the compound's activity, identify biomarkers of response, and predict potential off-target effects or synergistic interactions with other agents. nih.gov
Sustainable Sourcing and Biotechnological Production Methods (e.g., Metabolic Engineering)
Currently, this compound is sourced through extraction from plant material, specifically Cratoxylum cochinchinense. ebi.ac.uk This reliance on natural sources can be unsustainable due to over-harvesting, geographical limitations, and variability in yield and purity. Future research must focus on developing sustainable and scalable production platforms through biotechnology.
Metabolic engineering of model microorganisms like Escherichia coli or Saccharomyces cerevisiae offers a promising alternative. mdpi.com The general biosynthetic pathway for xanthones in plants, which proceeds through the shikimate pathway to form a benzophenone (B1666685) intermediate before cyclization, provides a roadmap for engineering these microbes. frontiersin.orgnih.gov
Key steps towards biotechnological production include:
Pathway Elucidation: Fully characterizing the specific enzymes responsible for the biosynthesis of this compound in its native plant, particularly the specific prenyltransferases that attach the two isoprenyl groups.
Heterologous Expression: Transferring the identified biosynthetic genes into a suitable microbial host.
Metabolic Optimization: Engineering the host's metabolism to increase the flux of precursor molecules (e.g., from glycolysis and the pentose (B10789219) phosphate (B84403) pathway) towards the xanthone backbone. frontiersin.orgresearchgate.net This may involve overexpressing rate-limiting enzymes and knocking out competing metabolic pathways. researchgate.net
Fermentation Development: Optimizing fermentation conditions (e.g., media composition, temperature, aeration) to maximize yield and productivity at a large scale.
Plant tissue and hairy root cultures also represent a viable biotechnological production strategy, offering a contained system for producing complex plant secondary metabolites. nih.gov These methods can be optimized using computational tools and elicitation strategies to enhance xanthone production. nih.gov
Fundamental Studies on Xanthone Metabolomics and Flux Analysis
To support both the discovery of new analogs and the optimization of biotechnological production, fundamental studies in metabolomics and metabolic flux analysis (MFA) are essential.
Xanthone Metabolomics: Metabolomics-guided approaches can be used to analyze the source organism, Cratoxylum cochinchinense, or related fungal endophytes under various conditions. nih.gov This can lead to the discovery of new, naturally occurring analogs of this compound with potentially novel bioactivities. Co-culture techniques, where multiple microorganisms are grown together, combined with metabolomic analysis, have proven effective in inducing the production of previously silent biosynthetic gene clusters, revealing novel xanthones. nih.gov
Metabolic Flux Analysis (MFA): MFA is a powerful quantitative tool for mapping the flow of carbon through a metabolic network. In the context of a metabolically engineered microbe, MFA can precisely identify bottlenecks in the biosynthetic pathway. mdpi.com By calculating the flux through each reaction, researchers can determine which enzymatic steps are rate-limiting and which competing pathways are siphoning off critical precursors. This information is invaluable for rationally designing the next round of metabolic engineering to improve the production of this compound. mdpi.com Integrating transcriptional data with genome-scale metabolic models can further enhance the predictive power of these analyses. mdpi.com
These fundamental studies provide the detailed understanding of metabolism necessary to both explore the chemical diversity of xanthones in nature and to rationally engineer biological systems for their efficient and sustainable production.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| α-mangostin |
| β-mangostin |
| γ-mangostin |
| Norathyriol 6-O-glucoside |
| Mangiferin |
| 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone |
| Xanthine |
Q & A
Q. How to reconcile conflicting reports on the compound’s toxicity profile?
- Methodological Answer : Discrepancies may arise from impurity interference or assay endpoints (e.g., apoptosis vs. necrosis). Conduct purity checks via HPLC (>95%) and multiplex assays (e.g., Caspase-3/7 activation + LDH release) . Reference safety data from structurally similar xanthones (e.g., α-mangostin) as a provisional guide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
